

MRS2365 trisodium supplier and purity information

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Compound of Interest

Compound Name: MRS2365 trisodium

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An In-depth Technical Guide to MRS2365 Trisodium

For researchers and professionals in drug development, **MRS2365 trisodium** is a critical tool for investigating purinergic signaling. This guide provides comprehensive technical information on its suppliers, purity, mechanism of action, and key experimental protocols.

Supplier and Purity Information

MRS2365 trisodium is available from several reputable suppliers, with purity levels typically exceeding 98%. The information below is compiled from publicly available data sheets.

Supplier	Purity Specification	Analytical Method
Tocris Bioscience	≥98%	HPLC
R&D Systems	≥98%	Not Specified
BioCrick	≥98%	Not Specified
MedChemExpress	≥99.0%	Not Specified

Core Mechanism of Action: P2Y1 Receptor Agonism

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, with a reported EC50 of approximately 0.4 nM.[1][2][3][4] It displays negligible activity at P2Y12 and very low agonist activity at P2Y13 receptors, making it a valuable tool for isolating P2Y1-mediated pathways.[1]



[2] The P2Y1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like MRS2365, the receptor activates Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event in many cell types, including platelets and neurons.[2][5]

P2Y1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by MRS2365 binding to the P2Y1 receptor.



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Caption: P2Y1 receptor signaling cascade initiated by MRS2365.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols are based on established applications of MRS2365.

In Vitro Platelet Aggregation Assay

This protocol is used to measure the effect of MRS2365 on platelet aggregation in platelet-rich plasma (PRP), often from mouse models.[6]

Methodology:

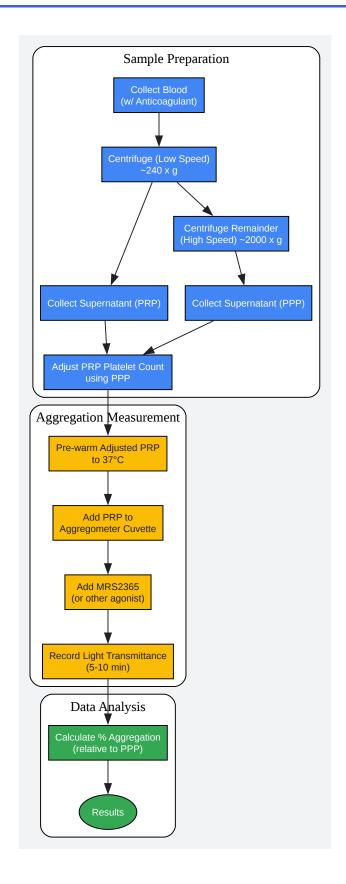
 Blood Collection: Anesthetize the subject (e.g., mouse) and collect whole blood via cardiac puncture into tubes containing an anticoagulant like 3.8% trisodium citrate (in a 9:1 blood to anticoagulant ratio).[6]



- PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).[6]
- Platelet Count Adjustment: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. Adjust the platelet concentration in the PRP to a standardized level (e.g., 2 x 10⁸ platelets/mL) using the prepared PPP.[6]
- Aggregation Measurement:
 - Pre-warm the adjusted PRP samples to 37°C.
 - Place a small volume (e.g., 200 μL) of the PRP into an aggregometer cuvette containing a stir bar.[6]
 - Initiate aggregation by adding the agonist, MRS2365. In some studies, pre-incubation with MRS2365 for a short period (e.g., 2 minutes) is performed to study receptor desensitization before adding a primary agonist like ADP.[3][5]
 - Record the change in light transmittance over 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP, which is set as 100% aggregation.

Workflow for Platelet Aggregation Assay





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Caption: Experimental workflow for in vitro platelet aggregation.



In Vivo Neuropathic Pain Model

MRS2365 has been used to study the role of P2Y1 receptors in pain modulation. This protocol describes its application in a rat model of neuropathic pain.[3][4]

Methodology:

- Animal Model: Male Wistar rats (250-350 g) are typically used. Neuropathic pain is induced using a standard model, such as the Seltzer model of partial sciatic nerve ligation.[3][4]
- Drug Administration: **MRS2365 trisodium** is administered via intraperitoneal (i.p.) injection as a single dose.[3][4]
- Dosage: Effective dose ranges have been reported between 0.03 mg/kg and 2 mg/kg.
 Studies show a dose-dependent effect in alleviating mechanical allodynia.[3][4]
- Behavioral Testing: The primary outcome is the paw withdrawal threshold (PWT) in response to a mechanical stimulus (e.g., von Frey filaments). The test measures the level of mechanical allodynia.
- Results: Administration of MRS2365 has been shown to significantly relieve mechanical allodynia and increase the paw withdrawal threshold in this model, indicating an analgesic effect mediated by P2Y1 receptor activation.[3][4] It is important to note, however, that some research suggests MRS2365 can act as a prodrug in vivo, being rapidly metabolized to its dephosphorylated nucleoside analog, which may have activity at adenosine receptors.[7]
 This should be a consideration in the interpretation of in vivo data.

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